Cas no 1368103-91-6 (4-Methanesulfonylpyrimidin-2-amine)

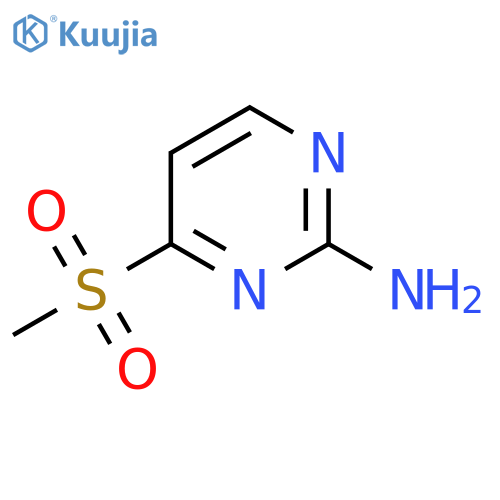

1368103-91-6 structure

商品名:4-Methanesulfonylpyrimidin-2-amine

4-Methanesulfonylpyrimidin-2-amine 化学的及び物理的性質

名前と識別子

-

- 1368103-91-6

- NS-01418

- EN300-748899

- 4-methanesulfonylpyrimidin-2-amine

- AKOS016362436

- 4-methylsulfonylpyrimidin-2-amine

- 4-Methanesulfonylpyrimidin-2-amine

-

- インチ: 1S/C5H7N3O2S/c1-11(9,10)4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8)

- InChIKey: OCHBVSHNMNOIBB-UHFFFAOYSA-N

- ほほえんだ: S(C)(C1C=CN=C(N)N=1)(=O)=O

計算された属性

- せいみつぶんしりょう: 173.02589765g/mol

- どういたいしつりょう: 173.02589765g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 94.3Ų

- 疎水性パラメータ計算基準値(XlogP): -0.6

4-Methanesulfonylpyrimidin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-748899-0.05g |

4-methanesulfonylpyrimidin-2-amine |

1368103-91-6 | 95% | 0.05g |

$259.0 | 2024-05-23 | |

| Enamine | EN300-748899-0.1g |

4-methanesulfonylpyrimidin-2-amine |

1368103-91-6 | 95% | 0.1g |

$386.0 | 2024-05-23 | |

| Enamine | EN300-748899-5.0g |

4-methanesulfonylpyrimidin-2-amine |

1368103-91-6 | 95% | 5.0g |

$3231.0 | 2024-05-23 | |

| Enamine | EN300-748899-2.5g |

4-methanesulfonylpyrimidin-2-amine |

1368103-91-6 | 95% | 2.5g |

$2185.0 | 2024-05-23 | |

| Enamine | EN300-748899-10.0g |

4-methanesulfonylpyrimidin-2-amine |

1368103-91-6 | 95% | 10.0g |

$4791.0 | 2024-05-23 | |

| Enamine | EN300-748899-0.25g |

4-methanesulfonylpyrimidin-2-amine |

1368103-91-6 | 95% | 0.25g |

$552.0 | 2024-05-23 | |

| Enamine | EN300-748899-0.5g |

4-methanesulfonylpyrimidin-2-amine |

1368103-91-6 | 95% | 0.5g |

$870.0 | 2024-05-23 | |

| Enamine | EN300-748899-1.0g |

4-methanesulfonylpyrimidin-2-amine |

1368103-91-6 | 95% | 1.0g |

$1113.0 | 2024-05-23 |

4-Methanesulfonylpyrimidin-2-amine 関連文献

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

1368103-91-6 (4-Methanesulfonylpyrimidin-2-amine) 関連製品

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 857369-11-0(2-Oxoethanethioamide)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬